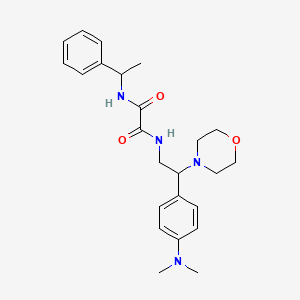

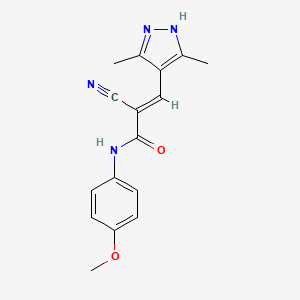

![molecular formula C9H5BrOS B2614269 Benzo[b]thiophene-3-carboxaldehyde, 4-bromo- CAS No. 19075-49-1](/img/structure/B2614269.png)

Benzo[b]thiophene-3-carboxaldehyde, 4-bromo-

概要

説明

Benzo[b]thiophene-3-carboxaldehyde, also known as Thianaphthene-3-carboxaldehyde, can be synthesized from 3-methyl-benzo[b]thiophene . It undergoes phosphine-free palladium coupling with aryl halides to form 2-arylbenzo[b]thiophenes .

Synthesis Analysis

The compound can be synthesized from 3-methyl-benzo[b]thiophene . It has been used in the preparation of a series of thiosemicarbazones (TSCs) containing benzothiophen moiety via the reaction of 3-methyl/3-bromobenzo[b]thiophene-2-carboxaldehyde with appropriate thiosemicarbazides .Molecular Structure Analysis

The molecular structure of Benzo[b]thiophene-3-carboxaldehyde is available as a 2D Mol file or as a computed 3D SD file . The compounds were confirmed by elemental analysis, FT-IR, 1H NMR, MALDI-TOF and single crystal X-Ray diffraction techniques .Chemical Reactions Analysis

Benzo[b]thiophene-3-carboxaldehyde undergoes phosphine-free palladium coupling with aryl halides to form 2-arylbenzo[b]thiophenes . It also undergoes Suzuki-Miyaura reaction with phenylboronic acid (PBA) or 3-thienylboronic acid in the presence of a novel heterogeneous Pd catalyst .Physical And Chemical Properties Analysis

Benzo[b]thiophene-3-carboxaldehyde has a molecular weight of 162.21 g/mol . It has an XLogP3 value of 2.6, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . It appears as a white to orange to green powder to crystal . It has a melting point of 56.0 to 60.0 °C and a boiling point of 194-196 °C . It has a density of 1.28 g/mL at 25 °C .科学的研究の応用

Synthesis of Complex Organic Molecules

Recent studies have focused on the synthesis of halogenated benzo[b]thiophenes, which are crucial intermediates in organic synthesis. For instance, a methodology utilizing copper(II) sulfate pentahydrate and sodium halides in the presence of substituted 2-alkynylthioanisoles has been developed for synthesizing mono- and di-halogenated benzo[b]thiophenes. This approach allows for the selective introduction of halogen atoms around the benzo[b]thiophene ring, offering pathways for creating bioactive molecules and complex organic materials through metal-catalyzed cross-coupling reactions (Kesharwani et al., 2018).

Development of Electrophilic Cyclization Methods

Another significant application is in the development of electrophilic cyclization methods to generate highly functionalized benzo[b]thiophenes. A novel copper-catalyzed electrophilic chlorocyclization method, employing sodium chloride as the chlorine source, has been optimized for diverse substrates. This method demonstrates the synthesis of 2,3-disubstituted benzo[b]thiophenes and 2,3,5-trisubstituted thiophenes in very high yields, showcasing the potential for creating innovative compounds for use in medicinal and materials chemistry (Walter et al., 2019).

Contributions to Materials Science

In the field of materials science, benzo[b]thiophene derivatives play a crucial role in the development of environmentally sensitive biomembrane chromophores. These chromophores, synthesized from bromo(oligo)thiophene carboxaldehyde, exhibit significant red shifts in absorption and emission spectra. Their fluorescence properties are highly sensitive to environmental factors like solvent polarity, membrane potential, and composition, making them suitable for cellular imaging and sensing applications in biological tissues (Yan et al., 2008).

作用機序

Target of Action

Benzothiophene compounds, which 4-bromo-1-benzothiophene-3-carbaldehyde is a part of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

It is known that benzothiophene compounds can interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Benzofuran compounds, which are structurally similar to benzothiophene compounds, have been shown to affect various biochemical pathways, leading to their diverse pharmacological activities .

Result of Action

Benzothiophene compounds have been shown to exhibit strong biological activities, suggesting that they may have significant molecular and cellular effects .

特性

IUPAC Name |

4-bromo-1-benzothiophene-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrOS/c10-7-2-1-3-8-9(7)6(4-11)5-12-8/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZRWTUFSHJYRSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=CS2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

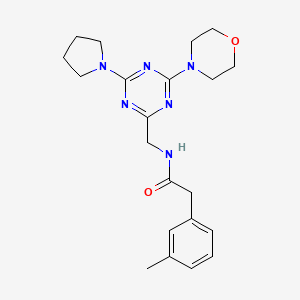

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2614190.png)

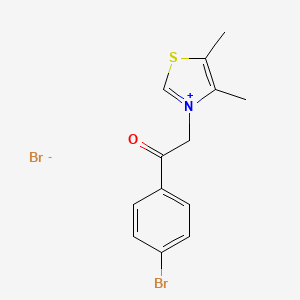

![N-[[4-benzyl-5-[2-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2614191.png)

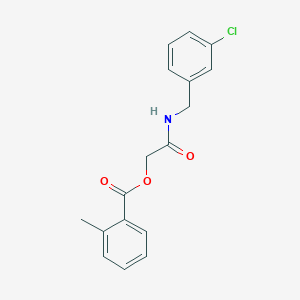

![(2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2614194.png)

![3,5-dichloro-N-[[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B2614196.png)

![1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-(3-methylbutyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![(2-(Pyrimidin-2-ylamino)thiazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2614201.png)